molecular formula C12H17N3O2 B101111 Formparanate CAS No. 17702-57-7

Formparanate

Cat. No. B101111
CAS RN: 17702-57-7
M. Wt: 235.28 g/mol
InChI Key: NPCUJHYOBSHUJJ-UHFFFAOYSA-N
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Description

Formparanate is a chemical compound with the formula C12H17N3O2 . It is used in acaricides and insecticides .


Molecular Structure Analysis

Formparanate has a molecular formula of C12H17N3O2, an average mass of 235.282 Da, and a monoisotopic mass of 235.132080 Da . It has 5 hydrogen bond acceptors, 1 hydrogen bond donor, 4 freely rotating bonds, and a polar surface area of 54 Å .


Chemical Reactions Analysis

Formparanate is a carbamate ester. It is incompatible with strong acids and bases, and especially incompatible with strong reducing agents such as hydrides. Reaction with active metals or nitrides can produce flammable gaseous hydrogen .


Physical And Chemical Properties Analysis

Formparanate has a density of 1.1±0.1 g/cm3, a molar refractivity of 66.9±0.5 cm3, and a molar volume of 217.8±7.0 cm3 . It has a surface tension of 35.4±7.0 dyne/cm and a polarizability of 26.5±0.5 10-24 cm3 .

Scientific Research Applications

Acaricidal Properties

Formparanate, along with formetanate, has been studied for its acaricidal properties, which are highly toxic to rats, houseflies, and two-spotted spider mites. Both compounds inhibit acetylcholine deacetylation by acetylcholinesterase (AChE) in these organisms. This inhibition is a crucial biochemical lesion leading to the death of these pests. This research provides insight into the potential application of formparanate in pest control due to its toxicological effects on certain pests (Knowles & Ahmad, 1971).

Safety And Hazards

Formparanate is a solid . It does not react rapidly with air or water . It is a cholinergic crisis, with signs and symptoms that may include increased salivation, profuse sweating, lacrimation (tearing), runny nose and spontaneous defecation and urination . Gastrointestinal effects include nausea, vomiting, diarrhea, and abdominal pain .

properties

IUPAC Name

[4-(dimethylaminomethylideneamino)-3-methylphenyl] N-methylcarbamate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H17N3O2/c1-9-7-10(17-12(16)13-2)5-6-11(9)14-8-15(3)4/h5-8H,1-4H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCUJHYOBSHUJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(=O)NC)N=CN(C)C
Source PubChem
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Molecular Formula

C12H17N3O2
Record name FORMPARANATE
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Related CAS

35452-92-7 (mono-hydrochloride)
Record name Formparanate [ISO:BSI]
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DSSTOX Substance ID

DTXSID9041992
Record name Formparanate
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Molecular Weight

235.28 g/mol
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Physical Description

Formparanate appears as a solid. (EPA, 1998), Solid; [CAMEO]
Record name FORMPARANATE
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Mechanism of Action

Carbamate insecticides & pesticides, including ... formparanate ... are cholinesterase inhibitors, differing from the organophosphorus insecticides in that the inhibition they produce is generally less intense & more rapidly reversible.
Record name FORMPARANATE
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Product Name

Formparanate

CAS RN

17702-57-7
Record name FORMPARANATE
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Record name Formparanate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
CO Knowles, S Ahmad - Pesticide Biochemistry and Physiology, 1971 - Elsevier
Formetanate and formparanate acaricides are very toxic to rats, houseflies (Musca domestica L.), and two-spotted spider mites (Tetranychus urticae Koch). Both compounds inhibit …
Number of citations: 19 www.sciencedirect.com
CS Helling, DG Dennison, DD Kaufman - Phytopathology, 1974 - apsnet.org
… Formparanate was more toxic than formetanate and this is perhaps related to its higher solubility. Phenmedipham, a new herbicide, appears rather immobile. Promecarb, an insecticide, …
Number of citations: 46 www.apsnet.org
C Ferrer, ANA Agüera, M Mezcua… - Journal of AOAC …, 2010 - academic.oup.com
This paper compares the performance of the three most widely employed multiresidue methods [quick, easy, cheap, effective, rugged, and safe (QuEChERS), mini-Luke, and ethyl …
Number of citations: 21 academic.oup.com
DD Errampalli, CO Knowles - Experimental & applied acarology, 1990 - Springer
The 5000-g supernatant fraction of whole-bulb-mite homogenates was shown to possess a cholinesterase (ChE) that hydrolyzed acylcholine esters in the order acetyl>propionyl>butyryl…
Number of citations: 9 link.springer.com
GK Sangha - 1971 - search.proquest.com
… As seen from the results of Formparanate metabolism in salt marshcaterpillar (Chap. 2.2.2.6.… a study of the chemicalbehavior of Formparanate and some of its degradation products was …
Number of citations: 4 search.proquest.com
HA Kadir, CO Knowles - General Pharmacology: The Vascular System, 1981 - Elsevier
1. Sixty-one insecticides, acaricides and related compounds were examined for their potency as in vitro inhibitors of the deamination of biogenic amine substrates by rat brain …
Number of citations: 14 www.sciencedirect.com
CP Robinson - Pesticide Biochemistry and Physiology, 1979 - Elsevier
Formetanate, a formamidine-type pesticide, and U-40481 (N-methyl-N′-2,4-xylylformamidine), a metabolite of amitraz, also a formamidine pesticide, contract the rabbit central ear …
Number of citations: 10 www.sciencedirect.com
CO Knowles, DD Errampalli… - Journal of economic …, 1988 - academic.oup.com
The toxicities of 64 insecticides and acaricides belonging to several different chemical classes to the bulb mite, Rhizoglyphus echinopus (Fumouze and Robin), were examined with a …
Number of citations: 19 academic.oup.com
RM Hollingworth - Environmental Health Perspectives, 1976 - ehp.niehs.nih.gov
The formamidines, a relatively new group of acaricide-insecticides, are novel both in their range of biological activities and in their mode of action, which is presently unknown. This …
Number of citations: 181 ehp.niehs.nih.gov
VC Moser, RC MacPhail - Pharmacology Biochemistry and Behavior, 1987 - Elsevier
Formetanate (FMT) is a formamidine acaricide/insecticide with a carbamate moiety in its molecular structure. FMT-induced lethality is reportedly due to inhibition of acetylcholinesterase. …
Number of citations: 8 www.sciencedirect.com

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